Thalidomide-O-PEG6-NHS ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-O-PEG6-NHS ester: is a synthetic compound that incorporates the Thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker used in PROTAC (PROteolysis TArgeting Chimeras) technology . This compound is primarily used in research settings to facilitate the targeted degradation of specific proteins within cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-PEG6-NHS ester involves the conjugation of Thalidomide with a PEG linker and an N-hydroxysuccinimide (NHS) ester. The reaction typically occurs under mild conditions to preserve the integrity of the functional groups. The PEG linker provides solubility and flexibility, while the NHS ester facilitates the attachment to amine groups on target proteins .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in reagent grade for research purposes, with options for custom quantities and GMP-grade production upon request .
Analyse Chemischer Reaktionen
Types of Reactions: Thalidomide-O-PEG6-NHS ester primarily undergoes substitution reactions, where the NHS ester reacts with amine groups to form stable amide bonds. This reaction is crucial for its role in PROTAC technology, enabling the conjugation of the compound to target proteins .
Common Reagents and Conditions:
Reagents: N-hydroxysuccinimide (NHS), Thalidomide, PEG linker
Conditions: Mild temperatures, typically in organic solvents like DMSO, DCM, or DMF
Major Products: The major product of the reaction is the this compound conjugate, which can then be used in further applications such as protein degradation studies .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Thalidomide-O-PEG6-NHS ester is used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins. This application is crucial for studying protein function and developing new therapeutic strategies .
Biology: In biological research, this compound is used to investigate the role of specific proteins in cellular processes. By facilitating the targeted degradation of proteins, researchers can study the effects of protein loss on cell function and identify potential therapeutic targets .
Medicine: This includes cancer, neurodegenerative diseases, and inflammatory conditions .
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development. Its ability to target and degrade specific proteins makes it a valuable tool for identifying new drug targets and understanding disease mechanisms .
Wirkmechanismus
Thalidomide-O-PEG6-NHS ester exerts its effects through the targeted degradation of proteins. The Thalidomide moiety binds to cereblon, a component of the E3 ubiquitin ligase complex, which tags the target protein for degradation by the proteasome. The PEG linker provides flexibility and solubility, while the NHS ester facilitates the attachment to the target protein .
Vergleich Mit ähnlichen Verbindungen
Thalidomide-O-PEG4-NHS ester: Similar structure but with a shorter PEG linker.
Thalidomide-O-PEG2-NHS ester: Even shorter PEG linker, used in similar applications.
Uniqueness: Thalidomide-O-PEG6-NHS ester is unique due to its longer PEG linker, which provides greater flexibility and solubility compared to its shorter counterparts. This makes it particularly useful in applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C32H41N3O15 |
---|---|
Molekulargewicht |
707.7 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C32H41N3O15/c36-25-5-4-23(30(40)33-25)34-31(41)22-2-1-3-24(29(22)32(34)42)49-21-20-48-19-18-47-17-16-46-15-14-45-13-12-44-11-10-43-9-8-28(39)50-35-26(37)6-7-27(35)38/h1-3,23H,4-21H2,(H,33,36,40) |
InChI-Schlüssel |
SYYCKSQHCKPARG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.